molecular formula C21H21NO3S2 B2540121 3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide CAS No. 1797983-57-3

3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide

Cat. No. B2540121
CAS RN: 1797983-57-3
M. Wt: 399.52
InChI Key: DDGJZSNTFSCOSF-UHFFFAOYSA-N
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Description

The compound 3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is a chemical entity that appears to be related to various sulfonamide derivatives, which are known for their diverse biological activities. The papers provided do not directly discuss this compound but offer insights into related chemical structures and reactions that can be used to infer potential properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the use of sulfonyl groups and amide functionalities. For instance, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides are used as reagents to synthesize furanones, indicating that similar strategies could be employed for the synthesis of this compound . Additionally, the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes via a radical relay strategy suggests that a similar approach could be adapted for the synthesis of the compound , especially considering the presence of the thiophene moiety .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized by spectroscopic methods and X-ray crystallography. For example, the crystal structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was determined using single-crystal X-ray diffraction, which could be a suitable technique for analyzing the molecular structure of this compound .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. The Michael reaction is one such reaction, as seen in the synthesis of quinoxaline derivatives, which suggests that the compound may also undergo similar reactions due to its amide and sulfonamide functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be inferred from their structural features. The presence of the sulfonyl group typically contributes to the compound's polarity and solubility in polar solvents. The amide linkage may affect the compound's boiling point and melting point. The specific properties of this compound would need to be determined experimentally, but insights from related compounds suggest it may have notable solubility in polar solvents and a relatively high melting point .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of compounds related to 3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide has been synthesized and evaluated for their potential as membrane-bound phospholipase A2 inhibitors. These compounds, particularly N-(phenylalkyl)piperidine derivatives, have shown significant inhibition of arachidonic acid liberation, which is crucial for the development of myocardial infarction. The study identifies a leading candidate, N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide, due to its potent in vitro inhibition and protective in vivo effects against myocardial infarction in coronary occluded rats (Oinuma et al., 1991).

Anticonvulsant Activity

The anticonvulsant potential of derivatives containing a sulfonamide thiazole moiety has been explored. Among several synthesized compounds, specific derivatives exhibited remarkable anticonvulsive effects, particularly against picrotoxin-induced convulsion, showcasing their potential as therapeutic agents in epilepsy treatment (Farag et al., 2012).

Green Synthetic Routes

A green and efficient method for synthesizing benzyl phenyl sulfide derivatives has been developed using ionic liquids, showcasing an environmentally friendly approach to chemical synthesis. This method provides a sustainable alternative for producing important chemicals, avoiding the drawbacks associated with traditional synthesis routes such as low efficiency and the generation of harmful byproducts (Wu et al., 2022).

Drug Metabolism and Biocatalysis

The application of biocatalysis to drug metabolism has been demonstrated with the production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach supports the structure characterization of metabolites and provides a microbial-based system for producing significant quantities of metabolites, aiding in clinical investigations (Zmijewski et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would involve interacting with biological targets in the body .

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S2/c1-27(24,25)19-9-6-16(7-10-19)8-11-21(23)22-14-17-4-2-3-5-20(17)18-12-13-26-15-18/h2-7,9-10,12-13,15H,8,11,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGJZSNTFSCOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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